5-Amino-3-(2-furyl)isoxazole-4-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-(2-furyl)isoxazole-4-carbonitrile typically involves the reaction of furfural with hydroxylamine to form furfural oxime, which is then cyclized with malononitrile under basic conditions to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-(2-furyl)isoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted isoxazoles .
Scientific Research Applications
5-Amino-3-(2-furyl)isoxazole-4-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Amino-3-(2-furyl)isoxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of certain microorganisms by interfering with their metabolic processes . Additionally, it may exert its effects through the modulation of oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-3-(2-thienyl)isoxazole-4-carbonitrile
- 5-Amino-3-(2-pyridyl)isoxazole-4-carbonitrile
- 5-Amino-3-(2-phenyl)isoxazole-4-carbonitrile
Uniqueness
5-Amino-3-(2-furyl)isoxazole-4-carbonitrile is unique due to its specific furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-amino-3-(furan-2-yl)-1,2-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O2/c9-4-5-7(11-13-8(5)10)6-2-1-3-12-6/h1-3H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJJVDSMGLPWPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=C2C#N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610110 |
Source
|
Record name | 5-Amino-3-(furan-2-yl)-1,2-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933219-27-3 |
Source
|
Record name | 5-Amino-3-(furan-2-yl)-1,2-oxazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70610110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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